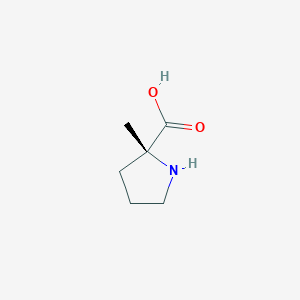

Boc-cycloleucine

Overview

Description

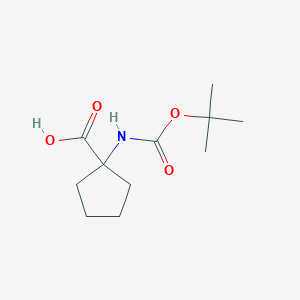

Boc-cycloleucine, also known as N-Boc-cycloleucine, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as Boc-1-aminocyclopentane-1-carboxylic acid .

Synthesis Analysis

The synthesis of this compound involves the use of Boc anhydride (Boc2O) in the presence of a base . This process can be conducted under either aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using Boc2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .Molecular Structure Analysis

The molecular formula of this compound is C11H19NO4 . It has a molecular weight of 229.28 .Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . The Boc protection of amines is chemoselective and can be achieved in catalyst and solvent-free media under mild reaction conditions .Physical And Chemical Properties Analysis

This compound appears as a white to off-white crystalline powder . It should be stored at temperatures between 0-8°C .Scientific Research Applications

RNA Methylation Inhibition : Cycloleucine, the core structure of Boc-cycloleucine, is known for its ability to inhibit RNA methylation. This inhibition affects the processing and function of mRNA in chicken embryo fibroblasts and avian sarcoma virus genome RNA, as well as the formation of late simian virus 40 mRNAs (Dimock & Stoltzfus, 1979); (Finkel & Groner, 1983).

Amino Acid-Based Polymers : Boc-L-leucine derivatives have been used to synthesize chiral polymers. These polymers show promise for drug delivery applications due to their pH-responsive behavior and potential for conjugation with biomolecules (Bauri et al., 2013).

Amino Acid Accumulation and Transport : Cycloleucine impacts the accumulation of amino acids in human fibroblasts, inhibiting the transport and utilization of amino acids like alanine, serine, and proline (Moatti et al., 1978).

Neurological and Immunological Effects : Cycloleucine exhibits significant neurological and immunological effects. It can induce encephalopathy, impacting brain and kidney functions, and shows activity in preventing certain experimental diseases in animal models (Greco et al., 1980); (Rosenthale et al., 1972).

Peptide Synthesis and On-Resin Cyclization : Cycloleucine is useful in peptide synthesis, especially in the formation of cyclic peptides. It assists in achieving efficient couplings in peptide chains (Wang et al., 2009).

Nanotechnology Applications : Boc-protected amino acids, such as Boc-L-leucine, have been used in modifying carbon nanotubes, which have potential biomedical applications, including drug delivery and gene therapy (Mulvey et al., 2014).

Cycloaddition Reactions in Organic Synthesis : Cycloleucine plays a role in organic synthesis, particularly in cycloaddition reactions which are pivotal in creating various pharmaceutical products (Zheng et al., 2010).

Synthesis and Biological Screening of Marine Bacteria Derivatives : The synthesis of cyclic tetrapeptides, involving amino acids like cycloleucine, has been achieved for biological screening against pathogens and other applications (Dahiya & Gautam, 2010).

Future Directions

properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(8(13)14)6-4-5-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZCSKVLXBOFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370417 | |

| Record name | Boc-cycloleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35264-09-6 | |

| Record name | 1-tert-Butoxycarbonylaminocyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35264-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-cycloleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558723.png)